3-Benzoyl-2-benzothiazolone
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Overview
Description
3-Benzoyl-2-benzothiazolone is a compound that belongs to the benzothiazolone family, characterized by a benzothiazole ring system with a benzoyl substituent. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The synthesis and functionalization of benzothiazolone derivatives have been explored to enhance their properties and expand their utility.
Synthesis Analysis
The synthesis of benzothiazolone derivatives can be achieved through various methods. One approach involves the use of 1,3,5-triphenyl-1,3,5-triazines and chlorocarbonylsulfenyl chloride in a one-pot procedure to produce 3-chloromethyl-2(3H)-benzothiazolones, which can then be further modified by nucleophilic substitution reactions to introduce different functional groups . Another method reported the synthesis of 6-benzoyl-2(3H)-benzothiazolone through Friedel-Crafts acylation, which was optimized to achieve high yields by transposition of the N-benzoyl derivative at elevated temperatures using AlCl3 as a catalyst . Additionally, palladium-catalyzed C-H functionalization has been employed to synthesize 2-substituted benzothiazoles, demonstrating the versatility of metal-catalyzed reactions in constructing the benzothiazolone core .
Molecular Structure Analysis
The molecular structure of benzothiazolone derivatives is characterized by the presence of a benzothiazole ring system. The reactivity and properties of these compounds can be significantly altered by the introduction of various substituents. For instance, the presence of an aroyl group in donor-acceptor cyclopropanes has been shown to facilitate tandem dearomative/rearomative annulation with benzothiazoles, leading to the formation of benzo[d]pyrrolo[2,1-b]thiazoles with fully aromatized products . The structural modifications can influence the electronic properties and steric hindrance, which are crucial for the compound's reactivity and potential applications.
Chemical Reactions Analysis
Benzothiazolone derivatives participate in a range of chemical reactions. The presence of reactive sites on the molecule allows for various transformations, such as nucleophilic substitution reactions that can replace the chlorine atom in chloromethyl derivatives with different nucleophiles to yield a variety of products . The annulation reactions involving aroyl-substituted donor-acceptor cyclopropanes and benzothiazoles result in the formation of complex heterocyclic systems through a sequence of dearomatization and rearomatization steps . Furthermore, the reactivity of benzothiazolones with hydrazonoyl halides has been explored to synthesize diverse heterocyclic derivatives, including 1,4-benzothiazines and triazolo[4,3-a]benzimidazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Benzoyl-2-benzothiazolone and its derivatives are influenced by the nature of the substituents and the molecular structure. For example, the introduction of acylamino groups into the benzothiazole framework has been investigated for their antitumor activities, with metabolism playing a central role in their mode of action . The structure-activity relationship studies have revealed that certain substitutions on the benzothiazole ring can lead to compounds with potent inhibitory activity against various cancer cell lines . These studies highlight the importance of molecular modifications in tuning the properties of benzothiazolone derivatives for specific applications.
Scientific Research Applications
Lipid-lowering Properties
3-Benzoyl-2-benzothiazolone derivatives have been evaluated for their lipid-lowering action. Specifically, 6-benzoyl-2(3H)-benzothiazolone showed potent activity in mice models, offering a favorable comparison with fenofibrate, a standard drug for lipid lowering, without inducing liver hepatomegaly. This finding underscores its therapeutic potential in treating hypercholesterolemia (Yous et al., 2005).
Antitumor Applications
Novel 2-(4-aminophenyl)benzothiazoles, structurally related to 3-Benzoyl-2-benzothiazolone, have shown selective, potent antitumor properties. Their mechanism involves cytochrome P450 1A1 induction and transformation into active metabolites. Amino acid prodrugs of these compounds have demonstrated efficacy in preclinical models of breast and ovarian cancers, suggesting a promising avenue for clinical evaluation (Bradshaw et al., 2002).
Analgesic Activity
A series of 6-substituted 2(3H)-benzothiazolones were synthesized and evaluated as analgesic agents, with 6-benzoyl-2(3H)-benzothiazolone among them exhibiting potent analgesic activity in vivo. This compound was found to act peripherally by inhibiting the cyclo-oxygenase pathway and promoting the release of an opioid peptide, indicating its utility as a new type of antinociceptive agent (Yous et al., 2001).
Heterocyclic Scaffold Applications
Benzothiazole derivatives, including 3-Benzoyl-2-benzothiazolone, serve as versatile scaffolds in medicinal chemistry. They have been identified for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity of these compounds, coupled with their ease of synthesis, allows for the development of chemical libraries that could lead to new chemical entities targeting various diseases (Kamal et al., 2015).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of benzothiazole derivatives highlight their significance in creating biologically active compounds. Studies involving the condensation of 3-Benzoyl-2-benzothiazolone with other compounds have led to the development of new molecules with potential antibacterial and antifungal activities, indicating the versatility and utility of the benzothiazole scaffold in the design of pharmacological probes (Pejchal et al., 2015).
Safety And Hazards
Future Directions
The future development trend and prospect of the synthesis of benzothiazoles were anticipated in a review paper . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
3-benzoyl-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)18-14(15)17/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHWPLRQRJNORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-2-benzothiazolone |
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